molecular formula C10H9F3N2O2 B2477686 8-amino-4-methyl-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one CAS No. 1267222-52-5

8-amino-4-methyl-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one

Cat. No.: B2477686
CAS No.: 1267222-52-5
M. Wt: 246.189
InChI Key: LLHMRCAEYDOTOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-amino-4-methyl-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one is a useful research compound. Its molecular formula is C10H9F3N2O2 and its molecular weight is 246.189. The purity is usually 95%.
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Scientific Research Applications

Biological Activity Research

Research has synthesized novel 1,3-benzoxazine and aminomethyl compounds from eugenol, studying their biological activity. The brine shrimp lethality test (BST) indicated potential bioactivity, highlighting the relevance of 1,3-benzoxazine derivatives in biological research (Rudyanto et al., 2014).

Antiviral Activity

Purine conjugates, including 7,8-difluoro-3-methyl-3,4-dihydro-2H-1,4-benzoxazine, have been studied for their in vitro antiviral activity against influenza A and B viruses. These derivatives exhibited moderate activity against the influenza A (H1N1) virus, demonstrating the potential of benzoxazine derivatives in antiviral research (Krasnov et al., 2021).

Antibacterial Activity

Compounds synthesized from O-Amino Phenol and Maleic Anhydride, including benzoxazine analogues, were screened for antibacterial activity against various strains like E. coli and Staphylococcus aureus. Some compounds showed significant activity, suggesting the importance of benzoxazine derivatives in developing new antibacterial agents (Kadian et al., 2012).

Synthesis and Molecular Structure Studies

Studies have been conducted on the synthesis and molecular structure of benzoxazine compounds. This includes exploring various synthesis methods and analyzing the resulting molecular structures, which contributes to a deeper understanding of benzoxazine chemistry (Hwang et al., 2006).

Synthesis of Chiral Amino Acid Derivatives

Research has been done on the synthesis of chiral amino acid derived 3,4-dihydro-2H-benzo[b][1,4]thiazines, an advanced synthetic intermediate for the synthesis of antibiotics like levofloxacin. This highlights the role of benzoxazine derivatives in synthesizing medically significant compounds (Parai & Panda, 2009).

Properties

IUPAC Name

8-amino-4-methyl-6-(trifluoromethyl)-1,4-benzoxazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3N2O2/c1-15-7-3-5(10(11,12)13)2-6(14)9(7)17-4-8(15)16/h2-3H,4,14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLHMRCAEYDOTOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)COC2=C(C=C(C=C21)C(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.